3-Methyl-5-phenylpyrazolidine-4-carboxylic acid
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Overview
Description
3-Methyl-5-phenylpyrazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by a pyrazolidine ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position, along with a carboxylic acid group at the 4-position. Pyrazolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylpyrazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylpyrazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted pyrazolidine derivatives.
Scientific Research Applications
3-Methyl-5-phenylpyrazolidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylpyrazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar in structure but contains an isoxazole ring instead of a pyrazolidine ring.
3-Methyl-2-phenyl-4-pyrazolecarboxylic acid: Contains a pyrazole ring instead of a pyrazolidine ring.
Uniqueness
3-Methyl-5-phenylpyrazolidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a pyrazolidine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-5-phenylpyrazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-7,9-10,12-13H,1H3,(H,14,15) |
InChI Key |
MBNAZPAVMCTWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(NN1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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